N-(4-acetylphenyl)-4-chloro-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(4-Acetylphenyl)-4-chloro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both acetyl and chloro groups in the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N3-(4-acetylphenyl)-4-chloro-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-chloro-1H-pyrazole-3-carboxylic acid: This can be achieved by the reaction of hydrazine with a suitable β-diketone, followed by chlorination.
Acylation: The 4-chloro-1H-pyrazole-3-carboxylic acid is then acylated with 4-acetylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
N~3~-(4-Acetylphenyl)-4-chloro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(4-acetylphenyl)-4-chloro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
N~3~-(4-Acetylphenyl)-4-chloro-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
4-chloro-1H-pyrazole-3-carboxamide: Lacks the acetyl group, which may result in different biological activity.
N~3~-(4-methylphenyl)-4-chloro-1H-pyrazole-3-carboxamide: The methyl group instead of the acetyl group can lead to variations in reactivity and potency.
N~3~-(4-nitrophenyl)-4-chloro-1H-pyrazole-3-carboxamide: The nitro group can significantly alter the compound’s electronic properties and biological effects.
The uniqueness of N3-(4-acetylphenyl)-4-chloro-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClN3O2 |
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Molecular Weight |
263.68 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-chloro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10ClN3O2/c1-7(17)8-2-4-9(5-3-8)15-12(18)11-10(13)6-14-16-11/h2-6H,1H3,(H,14,16)(H,15,18) |
InChI Key |
FPYSRDZWRWAPAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2)Cl |
Origin of Product |
United States |
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